TLR7/8 agonist-5d

Description

Properties

IUPAC Name |

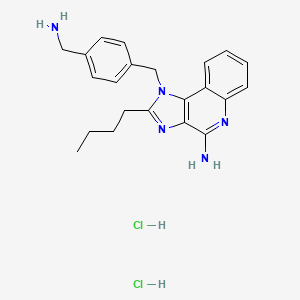

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZCFKIAMHQQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of TLR7/8 agonist-5d are Toll-like receptors 7 and 8 (TLR7/8) . These receptors are a large family of proteins expressed in immune cells and various tumor cells . TLR7/8 are located in the intracellular endosomes and participate in tumor immune surveillance . They play different roles in tumor growth and can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

Mode of Action

this compound interacts with its targets by binding to and activating TLR7 and 8 . This stimulates antigen-presenting cells (APCs), including dendritic cells, after intratumoral administration . When dendritic cells are activated, they produce proinflammatory cytokines and activate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may result in tumor cell lysis .

Pharmacokinetics

It has been suggested that the drug’s pharmacokinetics is linear and dose-proportional

Result of Action

The activation of TLR7/8 by the agonist leads to the induction of certain cytokines and chemokines . This can improve tumor therapy by activating T cell-mediated antitumor responses with both innate and adaptive immune responses . In addition, this compound can suppress tumor growth by remodeling the tumor microenvironment . It also markedly improves the antitumor activity of PD-1/PD-L1 blockade and leads to complete tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the action of this compound

Biochemical Analysis

Biochemical Properties

TLR7/8 agonist-5d interacts with toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells such as dendritic cells, macrophages, and B cells. Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This interaction enhances the activation and maturation of antigen-presenting cells, promoting a robust immune response. Additionally, this compound has been shown to modulate the activity of various enzymes and proteins involved in immune signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and macrophages, it enhances the production of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-alpha (IFN-α). This leads to the activation of T cells and natural killer (NK) cells, which are crucial for the adaptive immune response. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs).

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TLR7 and TLR8 receptors within endosomal compartments. This binding induces conformational changes in the receptors, leading to the recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88). MyD88 then activates downstream signaling molecules, including interleukin-1 receptor-associated kinase (IRAK) and tumor necrosis factor receptor-associated factor 6 (TRAF6), which ultimately result in the activation of NF-κB and IRFs. These transcription factors promote the expression of genes involved in inflammation, antiviral responses, and immune cell activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained activation of immune cells and prolonged production of cytokines. Prolonged exposure may also lead to desensitization of the receptors and reduced responsiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates immune responses without causing significant toxicity. At higher doses, this compound can induce adverse effects such as systemic inflammation, weight loss, and lethargy. Studies have identified a maximum tolerated dose (MTD) for this compound, beyond which the compound’s toxicity outweighs its therapeutic benefits. It is crucial to optimize the dosage to achieve a balance between efficacy and safety in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways within the immune system. Upon internalization by immune cells, the compound is transported to endosomal compartments where it interacts with TLR7 and TLR8. The activation of these receptors triggers a cascade of signaling events that involve the phosphorylation and ubiquitination of key signaling proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is internalized by endocytosis and trafficked to endosomal compartments where it interacts with TLR7 and TLR8. This compound can also bind to lipid membranes and be incorporated into lipid vesicles, enhancing its stability and distribution within the cellular environment. The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is primarily localized within the endosomal compartments of immune cells. The compound is directed to these compartments through targeting signals and post-translational modifications that facilitate its interaction with TLR7 and TLR8. Within the endosomes, this compound induces the formation of signaling complexes that activate downstream signaling pathways. The subcellular localization of this compound is crucial for its activity and function, as it ensures the specific activation of TLR7 and TLR8 and the subsequent immune response.

Biological Activity

TLR7/8 agonists, including the compound TLR7/8 agonist-5d (often referred to as R848), have garnered significant attention in immunology and oncology due to their ability to activate immune responses. These compounds target Toll-like receptors (TLRs), which are crucial components of the innate immune system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

TLR7 and TLR8 are pattern recognition receptors that respond to single-stranded RNA (ssRNA) and imidazoquinoline compounds such as R848. The activation of these receptors leads to a cascade of signaling events that enhance the immune response:

- Cytokine Production : TLR7/8 agonists stimulate the production of pro-inflammatory cytokines such as TNF-α and IL-12 from antigen-presenting cells (APCs) .

- Costimulatory Molecule Expression : These agonists upregulate costimulatory molecules (e.g., CD40) on dendritic cells, enhancing T cell activation .

- Immune Cell Recruitment : They promote the recruitment of various immune cells, including dendritic cells and T cells, to sites of infection or tumor .

Therapeutic Applications

The therapeutic potential of TLR7/8 agonists has been explored in various contexts:

- Cancer Immunotherapy : Studies have shown that R848 can remodel tumor microenvironments, enhance anti-tumor immunity, and improve survival rates in murine models of cancer, such as pancreatic ductal adenocarcinoma (PDAC) and lung cancer .

- Neonatal Immunity : Research indicates that TLR8 agonists are particularly effective in activating neonatal APCs, which typically exhibit impaired responses to other TLR agonists . This suggests potential applications in neonatal vaccination strategies.

- Chronic Infections : Given their ability to stimulate robust immune responses, TLR7/8 agonists may also be beneficial in treating chronic infections by enhancing host defenses.

Case Study 1: Pancreatic Ductal Adenocarcinoma

A study demonstrated that R848 treatment in murine models resulted in:

- Reduced Tumor Burden : Significant decrease in tumor mass was observed.

- Enhanced Immune Response : Increased infiltration of CD8+ T cells and decreased regulatory T cell frequency were noted.

- Improved Survival : Mice treated with R848 exhibited nearly double the survival duration compared to controls .

Case Study 2: Lung Cancer Models

In another investigation involving lung cancer:

- Tumor Growth Suppression : Intraperitoneal injection of R848 led to a marked reduction in tumor volume.

- Altered Immune Composition : The treatment modified the immune cell composition within the tumor microenvironment, enhancing overall host immunity .

Data Tables

Scientific Research Applications

Cancer Immunotherapy

Anti-Tumor Responses

Research has demonstrated that TLR7/8 agonist-5d can induce significant anti-tumor responses in various cancer models. For instance, studies involving murine models of pancreatic ductal adenocarcinoma have shown that treatment with TLR7/8 agonists leads to reduced tumor mass and enhanced immune cell infiltration, particularly CD8+ T cells, which are crucial for effective anti-tumor immunity .

Cachexia Management

In addition to its anti-tumor effects, this compound has been shown to attenuate cancer-associated cachexia. Mice treated with this compound exhibited improvements in behavioral and molecular manifestations of cachexia, leading to increased survival rates .

Vaccine Adjuvant

Enhancement of Immune Responses

this compound is being explored as a vaccine adjuvant due to its ability to enhance humoral and cellular immune responses. For example, formulations incorporating TLR7/8 agonists have been shown to improve the efficacy of vaccines by promoting strong germinal center responses and facilitating the activation of follicular helper T cells .

Hematopoietic Stem Cell Mobilization

Recent studies have indicated that systemic administration of TLR7/8 agonists can mobilize hematopoietic stem/progenitor cells from the bone marrow into circulation. This effect is associated with an increase in mature dendritic cells, which play a vital role in supporting immune responses .

Case Studies

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain regarding systemic toxicity and optimal delivery methods. Research is ongoing to develop nanoparticle formulations that can enhance the bioavailability and reduce side effects associated with these compounds . Additionally, understanding the specific mechanisms through which these agonists modulate immune responses will be crucial for their successful integration into clinical practice.

Comparison with Similar Compounds

Comparison with Similar TLR7/8 Agonists

Structural and Functional Classification

TLR7/8 agonists are categorized into two main structural classes: imidazoquinolines (e.g., R848, imiquimod) and oxoadenines (e.g., UM-3001, compound 7). Agonist-5d shares the imidazoquinoline core but differs in side-chain modifications that alter TLR7/8 binding affinity and cytokine induction (Table 1).

Table 1: Structural and Functional Comparison of Select TLR7/8 Agonists

| Compound | Class | Key Structural Features | TLR7/8 Specificity |

|---|---|---|---|

| Agonist-5d | Imidazoquinoline | C7-substituted alkyl chain | Dual (TLR7 ≈ TLR8) |

| R848 (Resiquimod) | Imidazoquinoline | Unmodified ethyl side chain | Dual (TLR7 > TLR8) |

| UM-3003 | Lipidated IMQ | Phospholipid tail for alum adsorption | TLR7-biased |

| 3M-052 | Lipidated IMQ | Lauric acid conjugation | Dual (TLR7/8) |

| Compound 7 (Oxoadenine) | Oxoadenine | Piperidine-linked aliphatic chain | TLR7-biased |

Potency and Cytokine Profiles

Agonist-5d demonstrates intermediate potency compared to first- and second-generation agonists. Key findings from in vitro human PBMC assays include:

Table 2: Cytokine Induction Profiles (EC50 Values)

| Compound | IFNα (pM) | TNFα (nM) | IFNγ (nM) | TLR7/8 Bias |

|---|---|---|---|---|

| Agonist-5d | >10,000 | 2.5 | 3.0 | TLR8-skewed |

| R848 | 1,000 | 1.0 | 1.5 | Dual |

| UM-3001 | 500 | 0.8 | 1.2 | TLR7-biased |

| Compound 7 | 50 | 0.5 | 0.7 | TLR7-biased |

- Agonist-5d : Induces high TNFα/IFNγ but minimal IFNα, suggesting a proinflammatory TLR8-skewed profile .

- Oxoadenines (e.g., Compound 7) : Exhibit 10–100x greater IFNα induction (TLR7-biased), critical for antiviral responses .

- Lipidated agonists (e.g., UM-3003, 3M-052) : Reduced systemic toxicity via localized immune activation, enhancing adjuvant utility .

Mechanism of Action and Challenges

- TLR7 vs. TLR8 Selectivity : Agonist-5d activates both receptors, but TLR8 dominance correlates with TNFα/IFNγ induction, whereas TLR7 activation drives IFNα .

- Systemic Reactogenicity : Agonist-5d’s unmodified structure leads to rapid distribution, causing dose-limiting toxicity—a challenge addressed by lipidated derivatives (e.g., 3M-052) .

- Species-Specific Activity: Murine TLR8 is unresponsive to imidazoquinolines, complicating translational studies .

Preparation Methods

Chromatographic Purification

Spectroscopic Confirmation

Formulation Strategies

To mitigate systemic toxicity and enhance target delivery, this compound is formulated as:

Nanoparticle Encapsulation

Aqueous Stability

This compound remains stable in DMSO for >6 months at -80°C but degrades rapidly in aqueous buffers (t1/2 <24 hours at 25°C). Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life.

Preclinical Validation

Key findings from analogous compounds inform this compound’s potential applications:

Immune Activation

Q & A

Q. What is the molecular mechanism by which TLR7/8 agonist-5d activates TLR7 and TLR8 signaling pathways?

this compound is a dual agonist that binds to the ligand-binding domains (LBDs) of TLR7 and TLR8, triggering MyD88/NF-κB and interferon regulatory factor (IRF) signaling cascades. This activation upregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β). Experimental validation includes luciferase reporter assays in HEK293 cells transfected with TLR7/8 and NF-κB/IRF-responsive promoters, alongside Western blotting for phosphorylated signaling intermediates .

Q. How can researchers design in vitro experiments to assess this compound activity in immune cells?

Key methodologies include:

- Primary immune cell isolation : Use human peripheral blood mononuclear cells (PBMCs) or murine splenocytes to measure cytokine secretion (ELISA) or flow cytometry for activation markers (CD86, MHC-II).

- Dose-response assays : Titrate agonist-5d (1 nM–10 μM) to determine EC50 values for cytokine induction (e.g., IL-12, IFN-γ).

- Fluorophore conjugation : Covalently link agonist-5d to fluorescein isothiocyanate (FITC) to track cellular uptake via confocal microscopy, ensuring activity retention post-modification .

Q. What are the pharmacological properties of this compound, and how are IC50 values validated?

Agonist-5d exhibits IC50 values of ~50 nM (TLR7) and ~55 nM (TLR8) in HEK293 reporter assays. Validation requires:

- Dose-response curves with reference agonists (e.g., Imiquimod for TLR7, Resiquimod for TLR8).

- Selectivity profiling against other TLRs (e.g., TLR3, TLR9) to confirm specificity.

- Cellular viability assays (e.g., MTT) to rule out cytotoxicity confounding activity .

Advanced Research Questions

Q. How does this compound influence CD8+ T-cell tumor infiltration and function in melanoma models?

Preclinical studies reveal that agonist-5d upregulates chemokines (CCL3, CCL5) and their receptors (CCR2, CCR5), enhancing CD8+ T-cell recruitment. Functional markers (PRF1, GZMB, IFNG) correlate with TLR7/8 expression (Spearman r >0.7, p<0.0001). Methodologies include:

- Syngeneic melanoma models : Measure tumor volume and survival in WT vs. TLR7/8-KO mice.

- Single-cell RNA-seq : Profile tumor-infiltrating lymphocytes (TILs) to map cytotoxic CD8+ subsets.

- Multiplex IHC : Co-stain for CD8A, granzyme B, and TLR7/8 in patient tumor sections .

Q. What experimental strategies address contradictory findings in this compound-induced pro-tumorigenic vs. anti-tumor effects?

Contradictions arise from differential cell-type responses (e.g., TLR7/8 activation in dendritic cells vs. regulatory T cells). Approaches include:

- Conditional knockout models : Myeloid-specific TLR7/8 deletion to isolate immune cell contributions.

- Cytokine neutralization : Block IL-10 or TGF-β to assess impact on tumor progression.

- Transcriptomic meta-analysis : Compare TCGA datasets (e.g., SKCM) to stratify patients by TLR7/8 expression and tumor mutational burden .

Q. How can pharmacophore modeling improve the design of next-generation TLR7/8 agonists?

Chemical feature-based pharmacophores derived from agonist-5d’s structure (e.g., imidazoquinoline core, hydrogen-bond acceptors) guide rational drug design. Steps include:

Q. What methodologies validate species-specific differences in this compound responses?

Human TLR8 is responsive to agonist-5d, while murine TLR8 is not. Validation involves:

- Cross-species transfection : Express human TLR8 in murine macrophages and measure IFN-α secretion.

- PBMC vs. splenocyte assays : Compare cytokine profiles (e.g., IL-12p40 in humans vs. IL-12p70 in mice).

- Chimeric receptor studies : Swap human/murine TLR8 transmembrane domains to identify functional regions .

Q. How can this compound be combined with checkpoint inhibitors to enhance anti-tumor efficacy?

Synergy studies use:

- Orthotopic tumor models : Co-administer agonist-5d with anti-PD-1/CTLA-4 and quantify tumor regression.

- Flow cytometry : Assess T-cell exhaustion markers (PD-1, TIM-3) and memory T-cell expansion.

- Bulk RNA-seq : Identify upregulated pathways (e.g., IFN-γ signaling, antigen presentation) .

Methodological Considerations

Q. How should researchers interpret gene expression data linking TLR7/8 to immune biomarkers in bulk RNA-seq datasets?

Bulk RNA-seq conflates tumor, stromal, and immune cell signals. Mitigate via:

- Deconvolution algorithms (e.g., CIBERSORTx): Estimate immune cell proportions using reference profiles.

- Spatial transcriptomics : Map TLR7/8 expression to tumor regions rich in CD8+ T cells or dendritic cells.

- Single-cell ATAC-seq : Identify chromatin accessibility at TLR7/8 loci in distinct immune subsets .

Q. What controls are essential for in vitro assays measuring this compound activity?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.